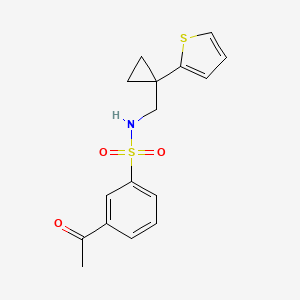

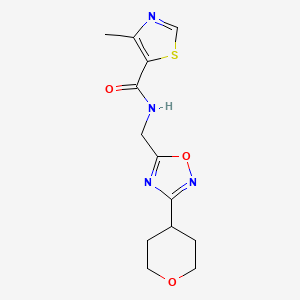

![molecular formula C15H12N4 B2940617 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole CAS No. 55548-66-8](/img/structure/B2940617.png)

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole is a complex organic compound. Compounds with similar structures, such as 1,2,4-triazines , are known to exist in various natural and synthetic biologically and pharmacologically active sources . They are used as antiviral , anticancer , anti-AIDS , antimicrobial , and anti-HIV agents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amidrazones . For example, the reaction of amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile in ethyl acetate solution in a one-step reaction led to the formation of unprecedented pyrazolo[4,3-c][1,2,4]triazino[4,5-a]quinolin-4(5H)-ones .Molecular Structure Analysis

The molecular structure of similar compounds often involves a challenging structure-to-magnetism correlation . The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve a Michael-type addition reaction of N3-substituted amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their specific molecular structure. For example, the electrophilic (F+k) and nucleophilic (F−k) FF values, condensed to the particular k atoms of molecules, were assessed by means of the single point frontier molecular orbital (FMO) approach .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Heterocyclic Systems

A synthetic route was developed for 3-phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one, a new heterocyclic system, and its transformation into other compounds was studied (Kharaneko et al., 2021).

Crystal Structure Determination

The crystal and molecular structure of novel dihydro[1,3,5]triazino[1,2-a]benzimidazoles were determined, confirming their tautomeric forms in the solid state and providing a template for understanding similar compounds (Hranjec et al., 2012).

Bioactivity and Antimicrobial Studies

Antibacterial Activity

Certain fluorinated derivatives of triazino[1,2-a]benzimidazole exhibited significant antibacterial activity, with one compound showing exceptional effectiveness (Dolzhenko et al., 2005).

Antiproliferative Activity

Some 2-amino-4-aryl-dihydro[1,3,5]triazino[1,2-a]benzimidazoles showed moderate antiproliferative activity against various human cancer cell lines (El-Nassan, 2012).

Antimicrobial and Antifungal Properties

Novel derivatives showed broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).

Antinematodal Activity

Certain fused triazinobenzimidazoles displayed varying degrees of antinematodal activity, with derivatives having a hydroxyl group showing the best efficacy against Trichinella spiralis (Anichina, 2020).

Selective Receptor Antagonism

- A1 Adenosine Receptor Antagonism: Various triazino[4,3-a]benzimidazoles acted as antagonists at the A1 adenosine receptor, with modifications leading to increased affinity and selectivity (Da Settimo et al., 2001).

Chemical Synthesis Innovations

- Microwave-Assisted Synthesis: Novel synthesis methods involving microwave irradiation were employed to create various triazinobenzimidazoles, demonstrating efficiency and potential for new compound development (Dolzhenko et al., 2006).

Mecanismo De Acción

Target of Action

It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It can be inferred from the wide range of biological activities exhibited by 1,2,4-triazine derivatives that this compound likely interacts with its targets in a way that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to either enhance or reduce its signaling.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-triazine derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, cancer progression, viral replication, and more.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the biological activities associated with 1,2,4-triazine derivatives, it can be inferred that this compound may have effects such as inhibiting the growth of cancer cells, reducing inflammation, or preventing viral replication .

Safety and Hazards

Safety and hazards of similar compounds often depend on their specific properties. For example, one should avoid breathing mist, gas or vapours of similar compounds . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The future directions for research on similar compounds often involve the design, optimization, and investigation to produce more potent analogs . For example, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in one study .

Propiedades

IUPAC Name |

3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-2-6-11(7-3-1)13-10-19-14-9-5-4-8-12(14)16-15(19)18-17-13/h1-9H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUDGRPLVSTLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC2=NC3=CC=CC=C3N21)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

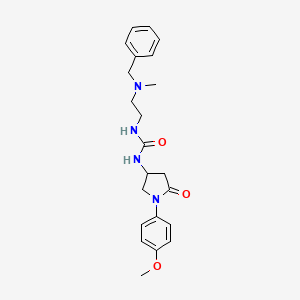

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

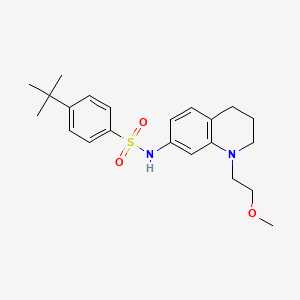

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)

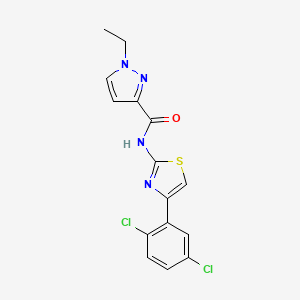

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)

![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)

![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)